4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

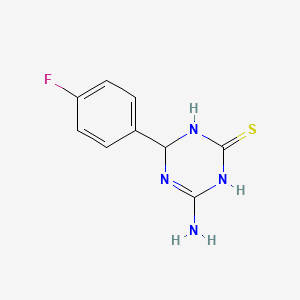

This compound belongs to the 1,3,5-triazine-2-thiol class, characterized by a triazine core substituted with a thiol group at position 2, an amino group at position 4, and a 4-fluorophenyl group at position 5. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name |

4-amino-2-(4-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTNBZUJHGVPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit biological activities on various targets. For instance, some pyrazoline derivatives have shown inhibitory effects on Aurora kinase A (AURKA), a protein involved in cell cycle regulation.

Mode of Action

For example, certain pyrazoline derivatives have been shown to inhibit AURKA activity, leading to alterations in cell cycle progression.

Biochemical Pathways

For instance, some pyrazoline derivatives have been found to influence the cell cycle by inhibiting AURKA.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol are not fully characterized. It is known that similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, show anticancer properties. These compounds interact with various enzymes and proteins, including Aurora kinase A (AURKA), a protein that plays a crucial role in cell division.

Cellular Effects

Related compounds have been shown to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. This leads to the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase.

Biological Activity

4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The presence of the amino and thiol groups contributes to its potential as an enzyme inhibitor and its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.28 g/mol. The compound features a triazine ring with an amino group and a fluorinated phenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with target enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can disrupt tumor growth pathways.

- Cellular Interaction : The aromatic structure allows for interactions with cellular membranes and proteins, influencing signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

These results indicate that the compound selectively inhibits cancer cell growth through mechanisms such as the modulation of protein kinase pathways (e.g., PI3K/Akt/mTOR signaling) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Study on Anticancer Properties : A recent publication detailed the effects of several triazine derivatives on cancer cell lines. Among these, this compound demonstrated potent activity against A549 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various triazine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound had comparable or superior activity to conventional antibiotics .

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares molecular formulas, weights, and substituents of key analogs:

Pharmacological and Chemical Activity

- Fluorine in the main compound may enhance metabolic stability and membrane permeability due to its small size and electronegativity, common in drug design .

Electron-Donating Groups (2-Methoxyphenyl):

Heteroaromatic Substituents (Pyridin-3-yl, Indol-4-yl):

- Pyridine and indole derivatives introduce nitrogen atoms, enabling hydrogen bonding and metal coordination. Indole-containing analogs (245.3 g/mol) are prevalent in bioactive molecules (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.